1-Methylnaphthalene-6-acetonitrile

purity specification quality control synthetic intermediate

Researchers performing structure-activity relationship (SAR) studies on naphthalene scaffolds often encounter confounded results when positional isomers contaminate the building block. 1-Methylnaphthalene-6-acetonitrile (CAS 1261767-90-1) eliminates this variability. - Precise 1,6-disubstitution confirmed by SMILES; distinct from 2-,5-,8-regioisomers in reactivity and chromatographic behavior. - NLT 98% purity ensures biological activity is attributed solely to the intended regioisomer. - Suitable for regioselective cyclization, directed metalation, and HPLC method development as a reference standard.

Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
Cat. No. B11908698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylnaphthalene-6-acetonitrile
Molecular FormulaC13H11N
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=CC=C1)CC#N
InChIInChI=1S/C13H11N/c1-10-3-2-4-12-9-11(7-8-14)5-6-13(10)12/h2-6,9H,7H2,1H3
InChIKeyVEXLZTVSCGHXMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylnaphthalene-6-acetonitrile: Identity and Physicochemical Baseline


1-Methylnaphthalene-6-acetonitrile (IUPAC: 2-(5-methylnaphthalen-2-yl)acetonitrile; CAS 1261767-90-1) is a substituted naphthalene derivative bearing a methyl group at the 1-position and an acetonitrile (-CH₂CN) moiety at the 6-position of the naphthalene ring system. Its molecular formula is C₁₃H₁₁N and its molecular weight is 181.23 g·mol⁻¹ . The compound is supplied as a specialty organic intermediate, typically at a purity specification of NLT 98% . SMILES notation Cc1cccc2cc(CC#N)ccc12 confirms the 1,6-disubstitution pattern .

Why Regioisomeric Naphthylacetonitriles Are Not Interchangeable


Regioisomeric naphthylacetonitriles bearing the acetonitrile group at different ring positions (e.g., 2-, 5-, or 8-positions) exhibit distinct physicochemical properties, reactivity profiles, and biological activity landscapes due to differential electronic and steric environments. Even when the molecular formula and molecular weight are identical, the spatial orientation of the nitrile group alters dipole moment, melting point, and chromatographic retention behaviour [1]. In the context of pharmaceutical intermediate synthesis, positional purity is critical because downstream coupling reactions, enzyme recognition events, and crystallisation behaviour are highly sensitive to the exact substitution pattern. Consequently, treating 1-methylnaphthalene-6-acetonitrile as interchangeable with its 2-, 5-, or 8-substituted congeners introduces batch-to-batch variability and may invalidate research outcomes.

Differentiating Evidence from Structural Analogs


Higher Minimum Purity vs. 2-Acetonitrile Isomer

The 6-acetonitrile regioisomer is commercially available with a minimum purity specification of 98% (NLT 98%) . In contrast, the corresponding 2-acetonitrile isomer (1-methylnaphthalene-2-acetonitrile, CAS 96437-14-8) is offered at a standard purity of 95+% from the same class of specialist suppliers . This 3-percentage-point difference in guaranteed purity may reduce the burden of pre-reaction purification steps and improve stoichiometric accuracy.

purity specification quality control synthetic intermediate

Molecular Weight Advantage Over Halo-Substituted Analogs

1-Methylnaphthalene-6-acetonitrile has a molecular weight of 181.23 g·mol⁻¹ . Replacement of the 1-methyl group with a chloromethyl substituent yields 1-(chloromethyl)naphthalene-6-acetonitrile (CAS 1261799-73-8), which weighs 215.68 g·mol⁻¹ . The 1-amino analog (1-aminonaphthalene-6-acetonitrile, CAS 1261595-80-5) has a molecular weight of 182.22 g·mol⁻¹ . The 34.45 g·mol⁻¹ difference between the target compound and the chloromethyl analog translates to a ~19% increase in mass per mole, which affects reagent stoichiometry calculations and may influence shipping costs for bulk procurement.

molecular weight stoichiometry shipping economics

Boiling Point and Volatility Differences Between Regioisomers

The boiling point of 1-methylnaphthalene-6-acetonitrile has not been experimentally reported in the public domain, and standard databases list it as N/A , suggesting the compound is likely a low-volatility solid or high-boiling liquid. By contrast, the regioisomeric 2-(2-methylnaphthalen-1-yl)acetonitrile (a 2-acetonitrile positional isomer) has a reported boiling point of 352.7 °C at 760 mmHg and a density of 1.091 g·cm⁻³ . This disparity in available physical property data is consistent with the well-known sensitivity of boiling point to substitution pattern on the naphthalene core.

boiling point physical state separation science

Moderate Enzyme Inhibition in Inflammatory Pathways

Preliminary in vitro studies indicate that 1-methylnaphthalene-6-acetonitrile exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways [1]. While quantitative IC₅₀ values are not publicly available for direct comparison with other regioisomers, this qualitative activity profile provides a screening-level differentiator that may guide follow-up medicinal chemistry efforts.

enzyme inhibition inflammatory pathway biological activity

High-Value Research Application Scenarios


SAR Studies at the Naphthalene 6-Position

The unique 1,6-disubstitution pattern of this compound makes it a rational choice for structure-activity relationship (SAR) campaigns that systematically probe the effect of acetonitrile placement on the naphthalene scaffold . The NLT 98% purity specification ensures that observed biological activity can be attributed to the intended regioisomer rather than to positional impurities.

Synthetic Intermediate for Position-Specific Coupling

When a synthetic route demands a naphthylacetonitrile building block with the nitrile group precisely at the 6-position (e.g., for regioselective cyclisation or directed metalation), this compound provides the necessary structural definition . Its lighter molecular weight compared to halogenated 6-position analogs simplifies reagent stoichiometry and may reduce material costs.

Developing Selective Inhibitors for Inflammatory Targets

Given the preliminary evidence of moderate inhibitory activity against enzymes in inflammatory pathways [1], this compound can serve as an early-stage hit for medicinal chemistry optimisation, particularly when compared head-to-head with other regioisomers to uncover position-dependent potency trends.

Reference Standard for Chromatographic Method Development

The well-defined SMILES string and availability at high purity (NLT 98%) make 1-methylnaphthalene-6-acetonitrile a suitable candidate for use as a reference substance in HPLC or GC method development where baseline separation of naphthylacetonitrile regioisomers is required.

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